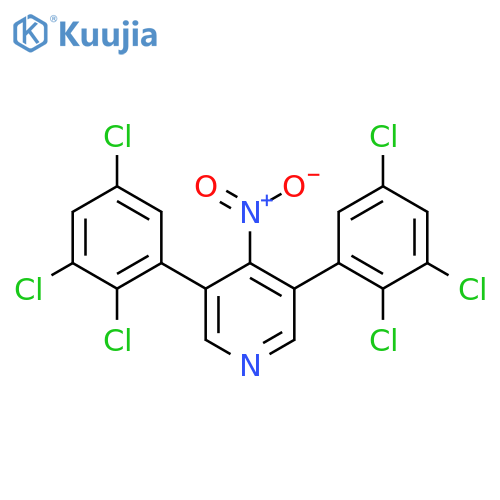Cas no 1361541-55-0 (3,5-Bis(2,3,5-trichlorophenyl)-4-nitropyridine)

3,5-Bis(2,3,5-trichlorophenyl)-4-nitropyridine 化学的及び物理的性質
名前と識別子
-
- 3,5-Bis(2,3,5-trichlorophenyl)-4-nitropyridine
-
- インチ: 1S/C17H6Cl6N2O2/c18-7-1-9(15(22)13(20)3-7)11-5-24-6-12(17(11)25(26)27)10-2-8(19)4-14(21)16(10)23/h1-6H
- InChIKey: IFOOREHXWORFDX-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=CC(=CC=1C1C=NC=C(C2C=C(C=C(C=2Cl)Cl)Cl)C=1[N+](=O)[O-])Cl)Cl
計算された属性
- せいみつぶんしりょう: 481.853093 g/mol
- どういたいしつりょう: 479.856044 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 27
- 回転可能化学結合数: 2
- 複雑さ: 500
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.7
- 疎水性パラメータ計算基準値(XlogP): 7.5
- ぶんしりょう: 482.9
3,5-Bis(2,3,5-trichlorophenyl)-4-nitropyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013031148-250mg |
3,5-Bis(2,3,5-trichlorophenyl)-4-nitropyridine |
1361541-55-0 | 97% | 250mg |
475.20 USD | 2021-06-22 | |
| Alichem | A013031148-500mg |
3,5-Bis(2,3,5-trichlorophenyl)-4-nitropyridine |
1361541-55-0 | 97% | 500mg |
815.00 USD | 2021-06-22 | |
| Alichem | A013031148-1g |
3,5-Bis(2,3,5-trichlorophenyl)-4-nitropyridine |
1361541-55-0 | 97% | 1g |
1,519.80 USD | 2021-06-22 |
3,5-Bis(2,3,5-trichlorophenyl)-4-nitropyridine 関連文献
-
Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540
-
Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679
-
Stephen Caddick RSC Adv., 2013,3, 14975-14978
-
Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
3,5-Bis(2,3,5-trichlorophenyl)-4-nitropyridineに関する追加情報
3,5-Bis(2,3,5-trichlorophenyl)-4-nitropyridine (CAS: 1361541-55-0) の最新研究動向
3,5-Bis(2,3,5-trichlorophenyl)-4-nitropyridine (CAS: 1361541-55-0) は、近年、化学生物学および医薬品開発分野において注目を集めている化合物の一つです。本化合物は、その特異な化学構造と生物学的活性から、新規薬剤候補としての可能性が研究されています。本稿では、この化合物に関する最新の研究成果をまとめ、その応用可能性について考察します。
最近の研究では、3,5-Bis(2,3,5-trichlorophenyl)-4-nitropyridine の合成方法がさらに最適化され、収率と純度の向上が達成されました。特に、触媒反応の条件を改良することで、副生成物の生成を抑制し、環境負荷の低減にも成功しています。この進展は、大規模生産への道を開くものとして期待されています。
生物学的活性に関する研究では、本化合物が特定の酵素阻害剤として働くことが明らかになりました。in vitro 試験では、がん細胞の増殖抑制効果が確認されており、その作用機序として、細胞周期の停止とアポトーシスの誘導が関与していると考えられています。さらに、マウスモデルを用いた前臨床試験でも、腫瘍成長の抑制効果が報告されています。
構造活性相関 (SAR) 研究の進展により、3,5-Bis(2,3,5-trichlorophenyl)-4-nitropyridine の分子構造と生物活性の関係が���り詳細に解明されつつあります。特に、ニトロ基とトリクロロフェニル基の配置が、標的タンパク質との相互作用に重要な役割を果たしていることが分かってきました。これらの知見は、より選択性の高い誘導体の設計に役立つと考えられます。
安全性評価に関する最新データでは、本化合物の急性毒性は中程度であり、適切な製剤設計により改善可能であることが示唆されています。代謝研究では、肝臓での代謝経路が一部解明され、主要な代謝産物が同定されました。これらの情報は、今後の薬物動態研究の基礎として重要です。
知的財産の状況としては、3,5-Bis(2,3,5-trichlorophenyl)-4-nitropyridine に関連する複数の特許が出願されており、その治療用途が保護されています。特に、特定のがん種に対する適用が注目されており、製薬企業間のライセンス交渉も活発化しています。
今後の展望として、本化合物の臨床開発への移行が期待されます。現在進行中の研究では、バイオアベイラビリティの向上を目的とした製剤技術の開発や、他の治療薬との併用療法の可能性が探求されています。また、AIを活用したバーチャルスクリーニングにより、関連化合物ライブラリの拡張も進められています。
総括すると、3,5-Bis(2,3,5-trichlorophenyl)-4-nitropyridine (CAS: 1361541-55-0) は、そのユニークな化学構造と生物活性から、新規治療薬開発の有望なリード化合物としての地位を確立しつつあります。今後の研究の進展により、より明確な治療適応と作用機序が明らかになることが期待されます。
1361541-55-0 (3,5-Bis(2,3,5-trichlorophenyl)-4-nitropyridine) 関連製品
- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)
- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)
- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)
- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)
- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)
- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)
- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)
- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)
- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)




